

In-Depth Technical Guide: ST-1006

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Compound of Interest

Compound Name: **ST-1006**

Cat. No.: **B611016**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system. Its activity at the H4 receptor gives it significant anti-inflammatory and anti-pruritic properties, making it a valuable research tool and a potential therapeutic candidate for a range of inflammatory and allergic disorders. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **ST-1006**.

Chemical Structure and Properties

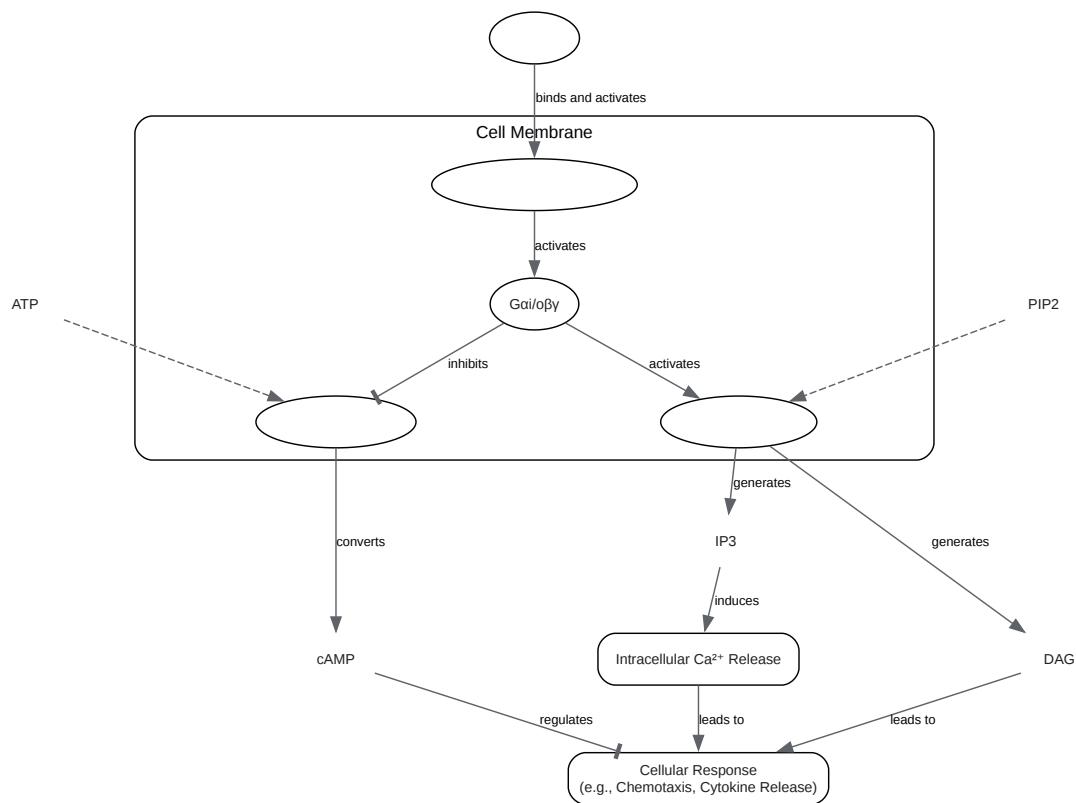
ST-1006 is chemically identified as N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine. Its structure is characterized by a 2,4-diaminopyrimidine core, which is a common scaffold for H4 receptor ligands.

Property	Value
IUPAC Name	N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
CAS Number	1196994-11-2
Molecular Formula	C ₁₆ H ₂₀ Cl ₂ N ₆
Molecular Weight	367.28 g/mol
SMILES	CN1CCN(CC1)c2cc(ncc(n2)N)NCc3c(cccc3Cl)Cl
Appearance	White to off-white solid

Mechanism of Action

ST-1006 exerts its biological effects by selectively binding to and activating the histamine H4 receptor. The H4 receptor is coupled to the G α i/o family of G proteins. Upon activation by an agonist like **ST-1006**, the G α i/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G β γ subunits can, in turn, activate other downstream signaling pathways, including phospholipase C (PLC), which results in the mobilization of intracellular calcium. This signaling cascade is central to the chemotactic and immunomodulatory functions of the H4 receptor.

Histamine H4 Receptor Signaling Pathway



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Caption: Signaling pathway of the Histamine H4 Receptor activated by **ST-1006**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ST-1006** from various in vitro and in vivo studies.

Parameter	Species/System	Value	Reference
pKi (H4 Receptor)	Recombinant	7.94	[1]
Basophil Migration	Human	Potent inducer at 10 μ M	[1]
Fc ϵ RI-mediated Basophil Activation (CD63 & CD203c expression)	Human	Suppressed at 0-100 μ M	[1]
Anti-inflammatory Effect	Male CD-1 mice	Effective at 1-100 mg/kg (s.c.)	[1]
Anti-pruritic Effect	Male CD-1 mice	Effective at 1-100 mg/kg (s.c.)	[1]
IL-12p70 Secretion Inhibition	Human Monocytes	EC ₅₀ not determined, but effective at 10 μ M	[2]

Key Experimental Protocols

In Vitro: Human Basophil Chemotaxis and Activation Assay

This protocol is based on the methodology described by Mommert S, et al. (2016).[\[1\]](#)

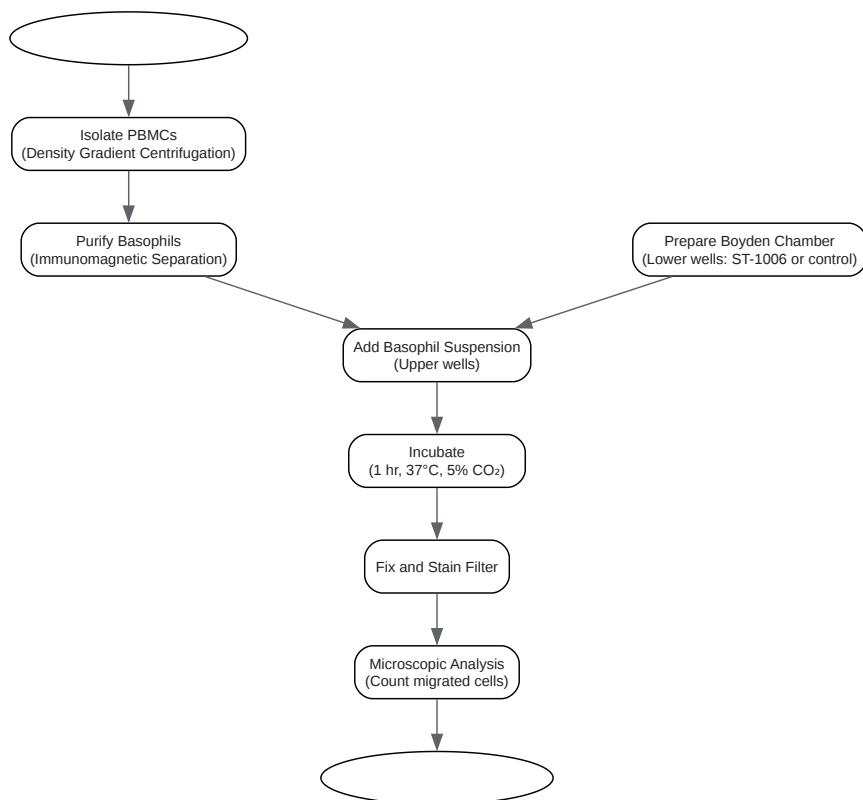
Objective: To assess the effect of **ST-1006** on the migration and activation of human basophils.

Methodology:

- Basophil Isolation:
 - Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors by density gradient centrifugation.
 - Basophils are then purified from the PBMC fraction using a negative selection immunomagnetic cell separation kit.

- Chemotaxis Assay (Modified Boyden Chamber):
 - A 48-well microchemotaxis chamber is used, with the upper and lower wells separated by a polycarbonate filter (5 μ m pore size).
 - The lower wells are filled with either control medium or medium containing **ST-1006** at various concentrations.
 - A suspension of purified basophils is placed in the upper wells.
 - The chamber is incubated for 1 hour at 37°C in a humidified 5% CO₂ atmosphere.
 - After incubation, the filter is removed, fixed, and stained.
 - The number of migrated basophils on the lower side of the filter is counted under a microscope.
- Activation Assay (Flow Cytometry):
 - Purified basophils are pre-incubated with **ST-1006** at various concentrations or control medium.
 - The basophils are then stimulated with an anti-IgE antibody to induce Fc ϵ RI-mediated activation.
 - Following stimulation, the cells are stained with fluorescently labeled antibodies against the activation markers CD63 and CD203c.
 - The expression of these markers on the cell surface is quantified by flow cytometry.

Experimental Workflow: Basophil Chemotaxis Assay



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Caption: Workflow for the in vitro human basophil chemotaxis assay.

In Vivo: Murine Model of Acute Irritant Dermatitis and Pruritus

This protocol is based on the methodology described by Adami M, et al. (2018).[\[3\]](#)

Objective: To evaluate the anti-inflammatory and anti-pruritic effects of **ST-1006** in a mouse model.

Methodology:

- Animals:
 - Male CD-1 mice are used for the study.

- Animals are housed under standard laboratory conditions with free access to food and water.
- Induction of Inflammation and Pruritus:
 - A solution of croton oil (a potent inflammatory agent) in a suitable vehicle (e.g., acetone) is topically applied to the inner surface of one ear of each mouse.
 - The contralateral ear receives the vehicle alone and serves as a control.
- Drug Administration:
 - **ST-1006** is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) injection at various doses (1-100 mg/kg).
 - The drug is administered at a specified time point before the application of croton oil.
- Assessment of Inflammation (Ear Edema):
 - At a predetermined time after croton oil application (e.g., 6 hours), the thickness of both ears is measured using a digital caliper.
 - The degree of edema is calculated as the difference in thickness between the croton oil-treated and vehicle-treated ears.
- Assessment of Pruritus (Scratching Behavior):
 - Immediately after croton oil application, mice are placed individually in observation chambers.
 - The number of scratches directed towards the treated ear is counted for a defined period (e.g., 30 minutes).

Synthesis Overview

While a specific, detailed synthesis protocol for **ST-1006** is not publicly available in the cited literature, its structure as a substituted 2,4-diaminopyrimidine suggests a plausible synthetic

route. Such compounds are often synthesized through a multi-step process that may involve the following key transformations:

- Pyrimidine Ring Formation: Condensation of a β -ketoester or a related precursor with guanidine or a substituted guanidine to form the diaminopyrimidine core.
- Functionalization of the Pyrimidine Ring: Introduction of the chloro substituents at the 2 and 6 positions of the benzyl ring, and the methylpiperazine group at the 6-position of the pyrimidine ring. This can be achieved through various nucleophilic substitution reactions.
- Coupling of the Benzyl Moiety: Attachment of the 2,6-dichlorobenzyl group to the amino group at the 4-position of the pyrimidine ring, likely via a nucleophilic substitution or a reductive amination reaction.

Safety and Toxicology

There is limited publicly available information on the formal safety and toxicology profile of **ST-1006**. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE) in a laboratory setting. A comprehensive toxicological evaluation would be required for any progression towards clinical development.

Conclusion

ST-1006 is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its potent agonistic activity and demonstrated anti-inflammatory and anti-pruritic effects in preclinical models highlight the therapeutic potential of targeting the H4 receptor. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

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References

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